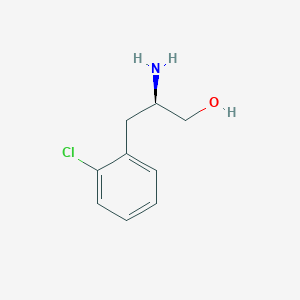
(R)-2-Amino-3-(2-chlorophenyl)propan-1-ol
描述
®-2-Amino-3-(2-chlorophenyl)propan-1-ol is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by the presence of an amino group, a chlorophenyl group, and a hydroxyl group attached to a propanol backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(2-chlorophenyl)propan-1-ol typically involves the use of chiral catalysts or chiral starting materials to ensure the desired enantiomer is obtained. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. For example, the reduction of 2-chloroacetophenone with a chiral borane complex can yield ®-2-Amino-3-(2-chlorophenyl)propan-1-ol with high enantiomeric purity.
Industrial Production Methods
Industrial production of ®-2-Amino-3-(2-chlorophenyl)propan-1-ol often involves the use of biocatalysts or enzymatic processes to achieve high selectivity and yield. Enzymes such as transaminases or reductases can be employed to convert prochiral or racemic substrates into the desired chiral product. These methods are advantageous due to their mild reaction conditions and environmentally friendly nature.
化学反应分析
Types of Reactions
®-2-Amino-3-(2-chlorophenyl)propan-1-ol can undergo a variety of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as sodium azide or thiols can be used to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions include ketones, amines, and substituted derivatives, which can be further utilized in the synthesis of more complex molecules.
科学研究应用
®-2-Amino-3-(2-chlorophenyl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as an important intermediate in the synthesis of various chiral compounds and pharmaceuticals.
Biology: It is used in the study of enzyme mechanisms and as a substrate for enzyme-catalyzed reactions.
Medicine: The compound is investigated for its potential therapeutic effects and as a building block for drug development.
Industry: It is utilized in the production of fine chemicals and as a precursor for agrochemicals and other bioactive molecules.
作用机制
The mechanism by which ®-2-Amino-3-(2-chlorophenyl)propan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and other interactions with biological macromolecules, influencing their function and activity.
相似化合物的比较
Similar Compounds
(S)-2-Amino-3-(2-chlorophenyl)propan-1-ol: The enantiomer of the compound, which may have different biological activities and properties.
2-Amino-3-(2-chlorophenyl)propan-1-ol: The racemic mixture containing both enantiomers.
2-Amino-3-phenylpropan-1-ol: A similar compound lacking the chlorine atom, which may have different reactivity and applications.
Uniqueness
®-2-Amino-3-(2-chlorophenyl)propan-1-ol is unique due to its specific chiral configuration and the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for the development of enantioselective synthesis methods and for studying the effects of chirality on biological systems.
属性
IUPAC Name |
(2R)-2-amino-3-(2-chlorophenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c10-9-4-2-1-3-7(9)5-8(11)6-12/h1-4,8,12H,5-6,11H2/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYIMXKEQJVRSF-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CO)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@H](CO)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate](/img/structure/B3394195.png)
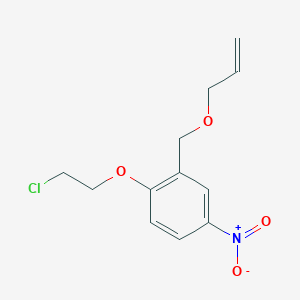
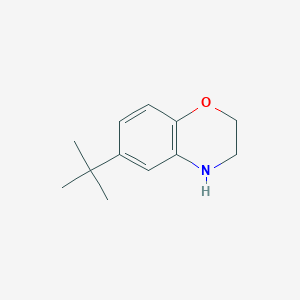
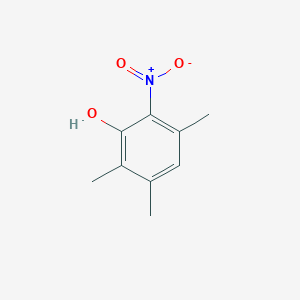
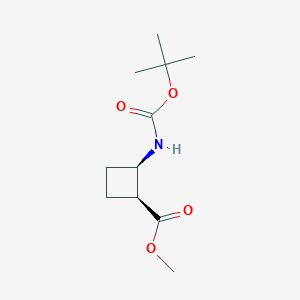
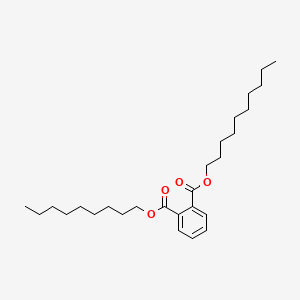
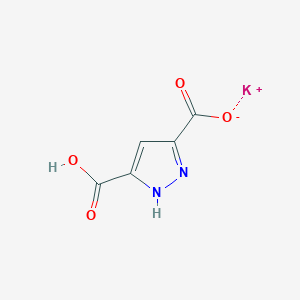
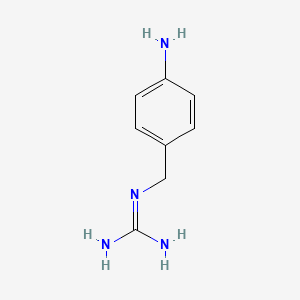
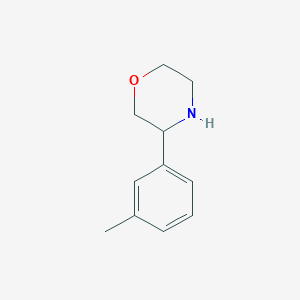
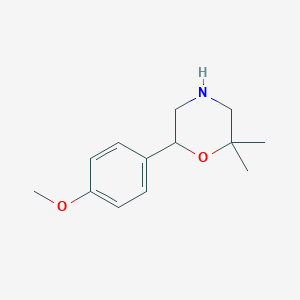
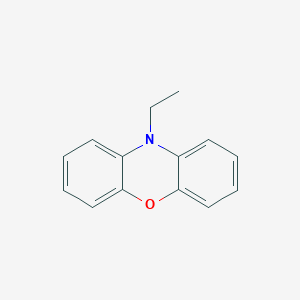
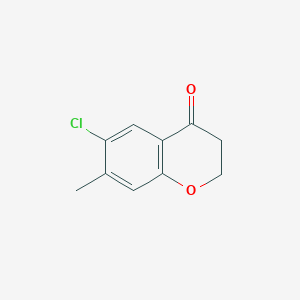
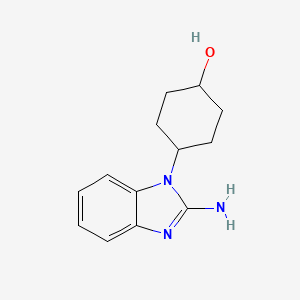
![2'-Chloro-6'-methyl-[1,1'-biphenyl]-4-amine](/img/structure/B3394272.png)
